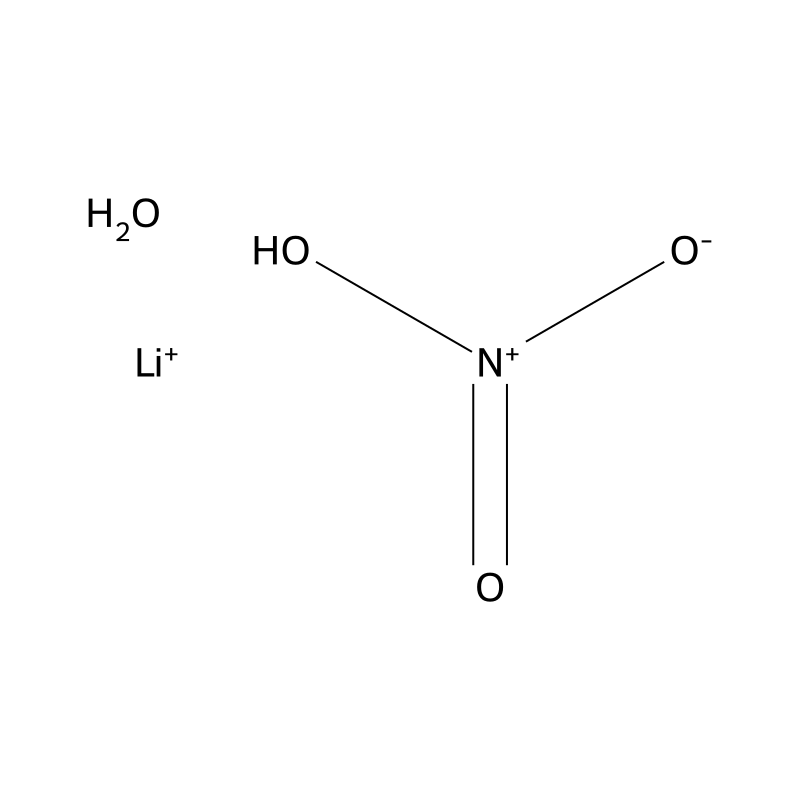

Lithium;nitric acid;hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Thermal Energy Storage

Lithium nitrate hydrate, specifically lithium nitrate trihydrate (LiNO₃·3H₂O), is a promising material for thermal energy storage (TES) applications due to its unique properties []. Here's a breakdown of its suitability for scientific research in TES:

High Latent Heat of Fusion

Lithium nitrate trihydrate boasts a high latent heat of fusion, meaning it absorbs or releases a significant amount of heat during its phase change from solid to liquid and vice versa []. This high value (around 287 J/g) allows it to store a large amount of thermal energy for later use [].

Suitable Melting Temperature

The melting point of lithium nitrate trihydrate lies around 303.3 K (30 °C) []. This temperature range makes it applicable for various TES applications, including solar thermal energy storage for buildings or concentrated solar power plants [].

Research Focus Areas

Scientific research on lithium nitrate hydrate for TES explores various aspects to optimize its performance and address potential challenges:

Enhancing Thermal Stability

Research investigates methods to improve the cycling stability of lithium nitrate trihydrate over repeated heating and cooling cycles. This may involve incorporating additives or dopants to minimize degradation [].

Nucleation Studies

Supercooling, where the liquid phase persists below the melting point, can be detrimental in TES applications. Researchers explore adding nucleating agents to promote crystallization and reduce supercooling [].

Composite Materials

Scientists are developing composite materials incorporating lithium nitrate trihydrate with other components like polymers or carbon fibers. This can improve the mechanical properties and heat transfer characteristics of the TES material.

Lithium nitrate, chemically represented as lithium;nitric acid;hydrate, is an inorganic compound with the formula LiNO₃. It is a white, crystalline solid that is highly soluble in water. This compound is primarily known for its role as a lithium source in various applications, including batteries, pyrotechnics, and fertilizers. Lithium nitrate can exist in several hydrated forms, the most common being the monohydrate (LiNO₃·H₂O) and the anhydrous form (LiNO₃). The compound exhibits hygroscopic properties, meaning it can absorb moisture from the air.

Additionally, lithium nitrate can decompose upon heating to produce lithium oxide, nitrogen dioxide, and oxygen:

In solution, it can also participate in complexation reactions with various ligands due to its ionic nature.

Lithium nitrate can be synthesized through various methods:

- Neutralization Reaction: The most common method involves neutralizing lithium carbonate or lithium hydroxide with nitric acid:

- Lithium carbonate or hydroxide is dissolved in water.

- Nitric acid is added until neutralization occurs (pH ~7).

- The resulting solution is evaporated to crystallize lithium nitrate.

- Evaporation Method: After neutralization, the solution can be concentrated by evaporation at controlled temperatures to obtain crystalline forms of lithium nitrate .

- Hydrothermal Synthesis: This method involves reacting lithium hydroxide with nitric acid under high temperature and pressure conditions to yield high-purity lithium nitrate.

Lithium nitrate has diverse applications across various fields:

- Batteries: It serves as an electrolyte component in lithium-ion batteries.

- Pyrotechnics: Used as an oxidizing agent in fireworks and flares.

- Fertilizers: Acts as a nitrogen source in agricultural applications.

- Heat Transfer Fluids: Employed in solar thermal energy systems due to its thermal stability.

Studies have explored the interactions of lithium nitrate with other compounds and its behavior in biological systems. For instance:

- Complexation: Lithium nitrate can form complexes with various ligands, which may enhance its solubility and reactivity.

- Biological Interactions: Research indicates that lithium ions can interact with neurotransmitter systems, affecting mood regulation and cognitive functions .

Several compounds share similarities with lithium nitrate due to their chemical properties or applications. Here are some notable examples:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Sodium Nitrate | NaNO₃ | Commonly used as a fertilizer and food preservative. |

| Potassium Nitrate | KNO₃ | Used in fertilizers and as a food preservative; has similar solubility properties. |

| Calcium Nitrate | Ca(NO₃)₂ | Utilized in fertilizers; provides calcium along with nitrogen. |

| Ammonium Nitrate | NH₄NO₃ | Widely used as a fertilizer; highly soluble in water. |

Uniqueness of Lithium Nitrate

Lithium nitrate's uniqueness lies in its specific applications related to lithium-ion battery technology and mental health treatments. Unlike sodium or potassium nitrates, which are primarily used for agricultural purposes, lithium nitrate's role in energy storage and potential therapeutic effects distinguishes it within this group of similar compounds.